(1-Methoxycyclobutyl)methanamine hydrochloride

Vue d'ensemble

Description

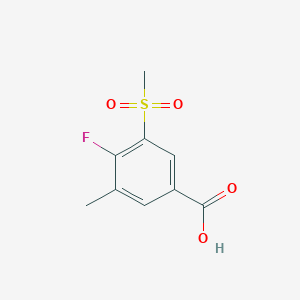

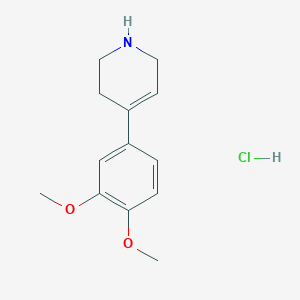

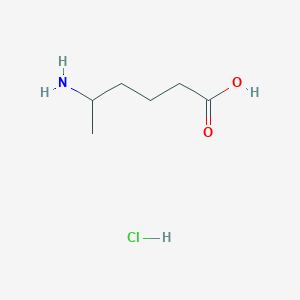

(1-Methoxycyclobutyl)methanamine hydrochloride, also known as 1-MCBH, is a novel cyclic amine compound that has recently been studied for its potential use in a variety of scientific and medical applications. 1-MCBH is a derivative of the cyclic amine family, and is composed of a cyclic carbon ring with an amine group attached to it. The hydrochloride salt of 1-MCBH is a white, crystalline solid, with a molecular weight of 195.6 g/mol and a melting point of 117-118°C. It is a relatively stable compound, with a half-life of approximately 4.5 hours in an aqueous solution.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research in organic chemistry often explores the synthesis and characterization of new compounds that can serve as building blocks for more complex molecules. For example, Aghekyan et al. (2013) detailed the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine, demonstrating the broad spectrum of biological activity that compounds containing similar structural motifs can exhibit. This research underscores the significance of developing new synthetic routes and derivatives for chemical compounds, which could be applicable to "(1-Methoxycyclobutyl)methanamine hydrochloride" for discovering novel biological activities or chemical properties (Aghekyan et al., 2013).

Antimicrobial Activities

Derivatives of methanamines have been investigated for their antimicrobial properties. Thomas et al. (2010) synthesized a series of quinoline derivatives carrying the 1,2,3-triazole moiety starting from 4-methoxyaniline, which exhibited moderate to very good antibacterial and antifungal activities. This research highlights the potential of methanamine derivatives in the development of new antimicrobial agents, suggesting a possible area of application for "this compound" in antimicrobial research (Thomas, Adhikari, & Shetty, 2010).

Material Science and Nanotechnology

In the field of materials science and nanotechnology, methanamine derivatives can play a crucial role in the development of novel materials with unique properties. For instance, Koutsoulas et al. (2014) discussed the preparation and in vitro drug release studies of liposomal nanoparticles incorporating terbinafine, a methanamine derivative, highlighting the compound's effectiveness and potential in drug delivery systems. Such studies indicate the relevance of methanamine derivatives in creating advanced materials for pharmaceutical applications, which might extend to the use of "this compound" in similar contexts (Koutsoulas et al., 2014).

Mécanisme D'action

Target of Action

The primary target of (1-Methoxycyclobutyl)methanamine hydrochloride is currently unknown

Mode of Action

It is known that methenamine, a compound with a similar structure, is hydrolyzed to formaldehyde in acidic environments . This suggests that this compound may also undergo hydrolysis under certain conditions, but this needs to be confirmed by further studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Factors such as pH could potentially affect the hydrolysis of the compound, as suggested by the mode of action of methenamine . .

Analyse Biochimique

Biochemical Properties

(1-Methoxycyclobutyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific enzymes and proteins involved, but they generally involve binding to active sites or allosteric sites, leading to changes in enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that regulate cell growth, differentiation, or apoptosis. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, this compound may influence gene expression by interacting with DNA or RNA, thereby modulating transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of this compound can cause adverse effects, such as organ damage or metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze specific biochemical reactions, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biological activities. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular and organismal physiology .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution to target sites. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is critical for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .

Propriétés

IUPAC Name |

(1-methoxycyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6(5-7)3-2-4-6;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQBSICDAMCQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1443980-50-4 | |

| Record name | Cyclobutanemethanamine, 1-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

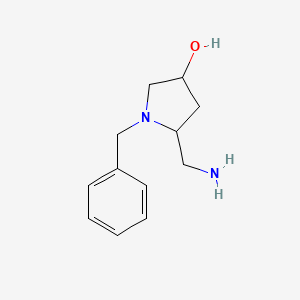

![2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride](/img/structure/B1377125.png)

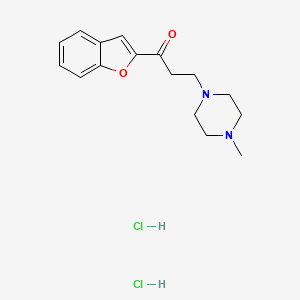

![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)

amino}propanoic acid hydrochloride](/img/structure/B1377129.png)

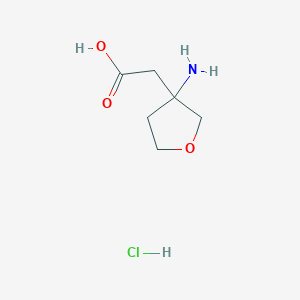

![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)